molecular formula C15H13N3O2 B8483362 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester

Cat. No. B8483362
M. Wt: 267.28 g/mol
InChI Key: HCMSVZGWSYKTPK-UHFFFAOYSA-N
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Patent
US04236005

Procedure details

A mixture of 17.5 g. of 3-dimethylaminoacrylophenone and 15.52 g. of 3-amino-4-carbethoxypyrazole in 50 ml. of glacial acetic acid is refluxed for 4 hours and then evaporated. The residue is treated as described in Example 1, giving the desired product, m.p. 129°-130° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[N:2]([CH3:13])[CH:3]=[CH:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O.N[C:15]1[C:19]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=C[NH:17][N:16]=1>C(O)(=O)C>[CH2:23]([O:22][C:20]([C:19]1[CH:15]=[N:16][N:17]2[C:5]([C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=3)=[CH:4][CH:3]=[N:2][C:13]=12)=[O:21])[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.5 g
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue is treated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN2C1N=CC=C2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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